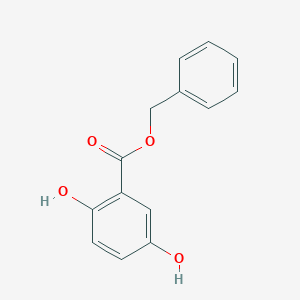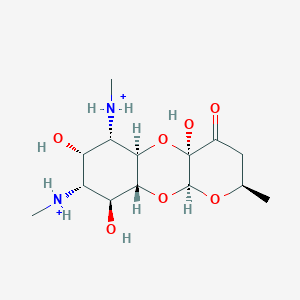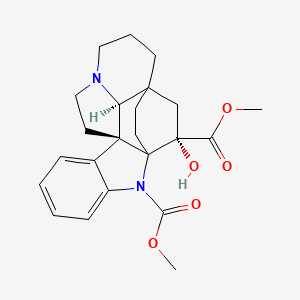
2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid is a complex organic compound that features a pyridinium ion core with a methoxy group and a non-8-enyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the alkylation of pyridine derivatives followed by the introduction of the methoxy group and the non-8-enyl side chain. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学的研究の応用
2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: It could be investigated for its potential therapeutic properties or as a drug delivery agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(4-methoxy-2-pyridinyl)acetic acid: Similar structure but lacks the non-8-enyl side chain.
2-(4-methoxy-2-ethylpyridin-1-ium-1-yl)acetic acid: Similar structure but with an ethyl side chain instead of non-8-enyl.
Uniqueness
2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H26NO3+ |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetic acid |
InChI |
InChI=1S/C17H25NO3/c1-3-4-5-6-7-8-9-10-15-13-16(21-2)11-12-18(15)14-17(19)20/h3,11-13H,1,4-10,14H2,2H3/p+1 |
InChIキー |
ZIWFPGDHJIFGNS-UHFFFAOYSA-O |
正規SMILES |
COC1=CC(=[N+](C=C1)CC(=O)O)CCCCCCCC=C |
同義語 |
montipyridine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-methoxy-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B1247388.png)

![(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3R,4R,5R)-4-carbamoyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1247391.png)





![methyl (4aS,5R,6R,8aR)-5'-(furan-3-yl)-6,8a-dimethyl-2'-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3'-oxolane]-1-carboxylate](/img/structure/B1247401.png)



